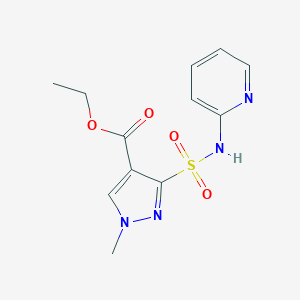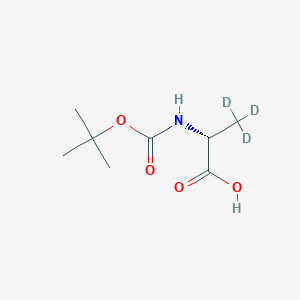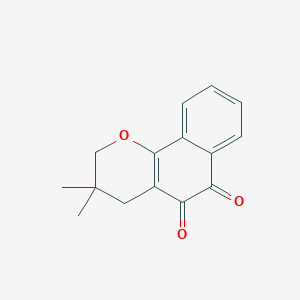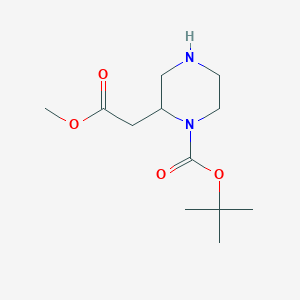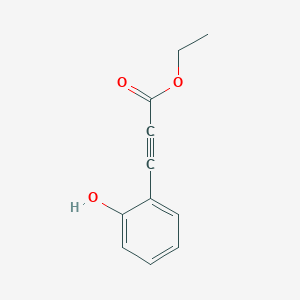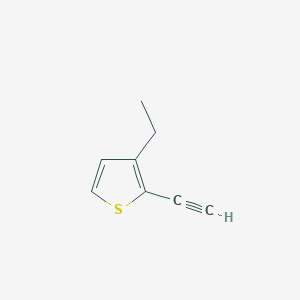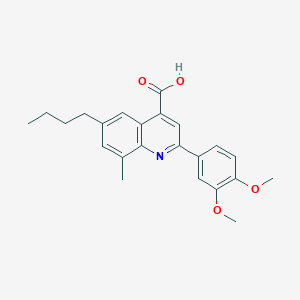
6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions, where key steps may include cyclization, condensation, and functional group transformations. While the specific synthesis pathway for this compound is not directly available, related research indicates methodologies for synthesizing similar quinoline derivatives. For example, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives showcases the versatility of reactions involving aminopyrazoles and aldehydes, hinting at possible approaches for synthesizing complex quinoline structures (Bogza et al., 2005).
Molecular Structure Analysis
Quinoline derivatives are known for their rigid molecular structures, often contributing to their distinct chemical and biological activities. X-ray crystallography provides detailed insights into their molecular arrangements, revealing how various substituents affect their overall geometry and intramolecular interactions. Studies like those on methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates elucidate structural details through X-ray analysis, underscoring the importance of molecular structure in determining the properties of quinoline derivatives (Rudenko et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including cyclization, nucleophilic substitution, and conjugate addition. These reactions are often influenced by the nature of substituents on the quinoline ring. For instance, the reactivity towards cyclization and the formation of complex structures can be influenced by the presence of methoxy and carboxylic acid groups. The synthesis and reactivity of compounds like 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives illustrate the diverse chemical behavior exhibited by quinoline derivatives under different synthetic conditions (Czombos et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is used in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the acid cyclization of amino-substituted heterocycles, leading to the formation of dioxopyrrolo[3,4-c] and thieno[3,4-c]isoquinolines as well as cinnolines (Zinchenko et al., 2009). Furthermore, its derivatives have been involved in the synthesis of 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, leading to the creation of novel derivatives with substituents in specific positions (Aghekyan et al., 2009).
Structural Analysis and Crystallography
The compound and its derivatives have been used in structural analysis and crystallography. For example, studies involving the synthesis of 4H-chromene-2-carboxylic acid ester derivatives of renieramycin M for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products have been conducted. These studies included the synthesis and crystal structure analysis of key intermediates, providing valuable insights into their structure and properties (Li et al., 2013).
Pharmaceutical Applications
In pharmaceutical research, the compound has shown potential as part of the synthesis process of novel drugs. For example, it has been part of the synthesis of novel 5-amino-6-methylquinoline carboxylic acid, which has shown potential antibacterial properties, indicating the versatility of this compound in the development of new pharmaceuticals (Hong et al., 1997).
Propiedades
IUPAC Name |
6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-6-7-15-10-14(2)22-17(11-15)18(23(25)26)13-19(24-22)16-8-9-20(27-3)21(12-16)28-4/h8-13H,5-7H2,1-4H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQCWCWBAMFZFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C(=C1)C)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365057 |
Source


|
| Record name | 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
175205-02-4 |
Source


|
| Record name | 6-Butyl-2-(3,4-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

